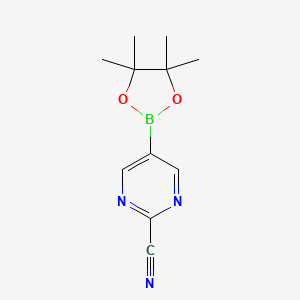
5-Chloro-3-methylpyridin-2-ol
Vue d'ensemble
Description
5-Chloro-3-methylpyridin-2-ol is a chemical compound with the molecular formula C6H6ClNO. It has a molecular weight of 143.57 .
Synthesis Analysis
The synthesis of 5-Chloro-3-methylpyridin-2-ol involves a reaction with di-isopropyl azodicarboxylate and triphenylphosphine in toluene at a temperature between 10 - 35℃ for 16 hours .Molecular Structure Analysis
The InChI code for 5-Chloro-3-methylpyridin-2-ol is 1S/C6H6ClNO/c1-4-2-5(7)3-8-6(4)9/h2-3H,1H3,(H,8,9) and the InChI key is CBGCPCNUPUGPIF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Chloro-3-methylpyridin-2-ol is a solid at room temperature. . The compound has a high GI absorption and is BBB permeant. It is not a substrate for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
5-Chloro-3-methylpyridin-2-ol serves as an intermediate in the synthesis of various chemical compounds. For instance, it is involved in the preparation of imidazopyridines, recognized for their wide range of applications in medicinal chemistry due to their structural characteristics. Synthesis methods for such scaffolds utilize compounds like 5-Chloro-3-methylpyridin-2-ol for their chemical transformations (A. K. Bagdi, S. Santra, K. Monir, A. Hajra, 2015). Furthermore, the photoreactivity of related pyridine derivatives has been explored for their potential in photochemical applications, indicating the versatility of pyridine compounds in chemical synthesis (B. Gangadasu et al., 2009).
Material Science and Catalysis
In material science, pyridine derivatives, akin to 5-Chloro-3-methylpyridin-2-ol, are employed in the development of catalytic systems and materials with novel properties. Terpyridines and their transition metal complexes, for example, find applications across various fields, including photovoltaics and organometallic catalysis, showcasing the role of pyridine structures in advancing material science research (A. Winter, G. Newkome, U. Schubert, 2011).
Medicinal Chemistry
In medicinal chemistry, the structural motif of 5-Chloro-3-methylpyridin-2-ol is instrumental in designing compounds with therapeutic potential. The synthesis and evaluation of pyridine derivatives for antimicrobial activity illustrate the relevance of such compounds in developing new drugs (B. Gangadasu et al., 2009). Moreover, the investigation into the inhibition of dihydropyrimidine dehydrogenase activity by pyridine derivatives emphasizes the compound's significance in enhancing the efficacy of cancer treatments (T. Takechi et al., 2002).
Safety And Hazards
The compound has a GHS07 pictogram. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
5-chloro-3-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-4-2-5(7)3-8-6(4)9/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGCPCNUPUGPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CNC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558881 | |
| Record name | 5-Chloro-3-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methylpyridin-2-ol | |
CAS RN |
58498-61-6 | |
| Record name | 5-Chloro-3-methyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58498-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Cyclohexanamine;4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid](/img/structure/B1591085.png)

![3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1591087.png)

